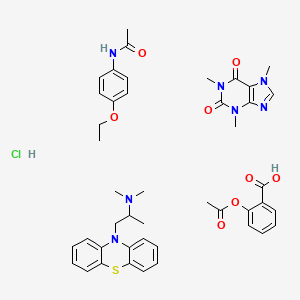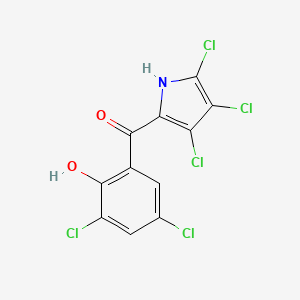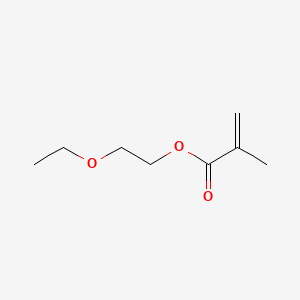
2-乙氧基乙基甲基丙烯酸酯
概述
描述
2-Ethoxyethyl methacrylate (2-EEM) is an organic compound that is used in a variety of industrial and scientific applications. It is a colorless liquid that has a sweet, ether-like odor and is miscible with water and most common organic solvents. 2-EEM is a versatile monomer that is used in the synthesis of polymers, copolymers, and other materials. It is also used as a plasticizer, a surfactant, and a solvent for various materials. Additionally, 2-EEM is used in the synthesis of various pharmaceuticals and medical devices.
科学研究应用
聚电解质凝胶和电解质系统:
- 2-乙氧基乙基甲基丙烯酸酯(EOEMA)已被用于聚电解质凝胶系统,特别是与3-(三甲氧基硅基)丙烯酸甲酯(SPMA)共聚物中。这些研究侧重于凝胶电解质的机械、热和电化学性质,特别是在减少易燃性和增强系统性能方面的应用(Musil et al., 2015)。
气体传输性能:
- EOEMA已被用于合成甲基丙烯酸共聚物以研究气体传输性能。这包括对水肿胀、机械动力学性质和气体通过膜的流动进行分析,这对于了解材料在气体分离技术中的应用至关重要(Tiemblo et al., 2004)。
凝胶聚合物电解质:
- EOEMA在聚合物凝胶电解质中的应用已被探讨,特别是含有丙烯腈中的高氯酸锂的电解质。这些材料表现出高离子导电性和稳定性,使它们适用于像电池这样的电化学应用(Reiter et al., 2006)。
热敏水溶性聚甲基丙烯酸酯:
- 报道了使用EOEMA合成热敏水溶性聚甲基丙烯酸酯。这些材料在温度响应性溶解性至关重要的领域中具有潜在应用(Han et al., 2003)。
生物相容性嵌段共聚物:
- EOEMA用于合成生物相容性共聚物。由于其与活体组织和细胞的兼容性,这些材料在生物医学应用中至关重要(Ma et al., 2003)。
电致变色器件:
- 基于EOEMA的聚合物凝胶电解质已被应用于电致变色器件。这些材料表现出良好的离子导电性和热稳定性,对于先进显示和窗户技术的发展至关重要(Reiter et al., 2009)。
用于染料去除的水凝胶聚合物:
- EOEMA与其他化合物结合,已被用于水凝胶聚合物中吸附液体中的偶氮染料。这种应用在环境清理和废水处理中具有重要意义(Gupta等,2015)。
锂离子电池的聚合物电解质:
- 含有草酸氧化硼锂的基于EOEMA的聚合物凝胶电解质正在研究其在锂离子电池中的潜力。它们的高离子导电性和热稳定性对于有效的电池运行至关重要(Reiter et al., 2009)。
安全和危害
Safety measures for handling 2-Ethoxyethyl methacrylate include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
属性
IUPAC Name |
2-ethoxyethyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-4-10-5-6-11-8(9)7(2)3/h2,4-6H2,1,3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFPNZPQIIAJXGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC(=O)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
35625-93-5, 36561-33-8 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(2-methyl-1-oxo-2-propen-1-yl)-ω-ethoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35625-93-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethoxyethyl methacrylate polymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36561-33-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID1022186 | |
| Record name | 2-Ethoxyethyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1022186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid with a fruity odor; [Atofina MSDS] | |
| Record name | 2-Propenoic acid, 2-methyl-, 2-ethoxyethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Ethoxyethyl methacrylate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19593 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
1.1 [mmHg] | |
| Record name | 2-Ethoxyethyl methacrylate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19593 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
2370-63-0 | |
| Record name | Ethoxyethyl methacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2370-63-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Ethoxy ethyl methacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002370630 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Ethoxyethyl methacrylate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24162 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propenoic acid, 2-methyl-, 2-ethoxyethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Ethoxyethyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1022186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethoxyethyl methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.397 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-ETHOXYETHYL METHACRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Q6XR4MR8E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 2-Ethoxyethyl Methacrylate?
A1: 2-Ethoxyethyl Methacrylate has the molecular formula C8H14O3 and a molecular weight of 158.196 g/mol.
Q2: What spectroscopic data is available to characterize 2-Ethoxyethyl Methacrylate?
A: Researchers commonly utilize Fourier-transform infrared spectroscopy (FTIR), 1H-NMR, and 13C-NMR techniques to characterize 2-EOEMA. These methods provide insights into the functional groups and structure of the molecule. [, , ]
Q3: What are the key properties of 2-Ethoxyethyl Methacrylate relevant to its applications?
A: 2-EOEMA is recognized for its hydrophilic nature and its ability to form copolymers with various other monomers. This versatility makes it suitable for applications ranging from drug delivery systems to membrane modifications. [, , , ]
Q4: How does the presence of 2-Ethoxyethyl Methacrylate influence the properties of copolymers?
A: Incorporating 2-EOEMA into copolymers can significantly alter their properties. For instance, increasing the 2-EOEMA content in poly(2-hydroxyethyl methacrylate) copolymers enhances their electrospinnability, enabling the fabrication of nanofibers for biomedical applications. []
Q5: How does cross-linking affect the molecular motions of 2-Ethoxyethyl Methacrylate polymers?
A: Studies have shown that slight crosslinking of poly(2-ethoxyethyl methacrylate) using 2-ethoxyethyldimethacrylate eliminates the β relaxation while preserving the γ relaxation, indicating an influence on chain mobility and segmental motions within the polymer. []
Q6: Does 2-Ethoxyethyl Methacrylate exhibit any catalytic properties?
A: While 2-EOEMA itself is not known for catalytic activity, it can be incorporated into polymers used in electroactive applications. For example, ferrocene-functionalized polymers containing 2-EOEMA have been investigated for their electrochemical properties. []
Q7: Have there been any computational studies on 2-Ethoxyethyl Methacrylate?
A7: While specific computational studies focusing solely on 2-EOEMA were not identified in the provided abstracts, the use of techniques like molecular dynamics simulations could offer insights into the polymer's behavior and interactions in different environments.
Q8: How is 2-Ethoxyethyl Methacrylate utilized in drug delivery systems?
A: 2-EOEMA serves as a valuable component in synthesizing microspheres for controlled drug release. Research indicates that varying the ratio of 2-EOEMA to other monomers like N-isopropylacrylamide can modulate drug release profiles from these microspheres. [, ]
Q9: What are the advantages of using 2-Ethoxyethyl Methacrylate in intraocular implants?
A: Research shows that incorporating even small amounts of sequence-coded polyurethane tags, synthesized using 2-EOEMA, can label intraocular implants without significantly impacting their biocompatibility or transparency. This method offers a promising approach to anticounterfeiting labeling in medical devices. []
Q10: Are there any known alternatives to 2-Ethoxyethyl Methacrylate with similar properties?
A: Other alkyl methacrylates, like 2-hydroxyethyl methacrylate (HEMA) or methyl methacrylate (MMA), can exhibit properties comparable to 2-EOEMA and may serve as potential substitutes depending on the specific application. [, ]
Q11: What research tools and resources are essential for studying 2-Ethoxyethyl Methacrylate?
A: Essential resources include standard polymer characterization tools like FTIR, NMR, GPC, DSC, and TGA. Additionally, access to controlled radical polymerization techniques like RAFT polymerization enables the synthesis of well-defined 2-EOEMA-based polymers for various applications. [, , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

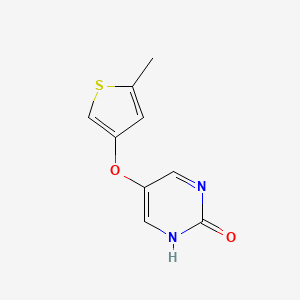
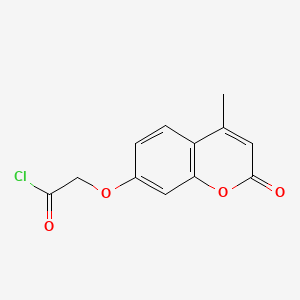
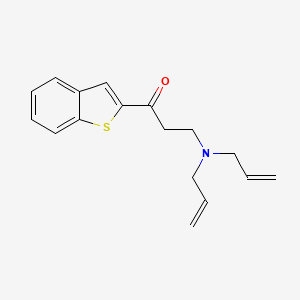

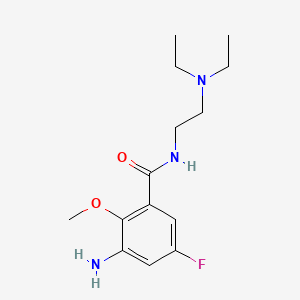
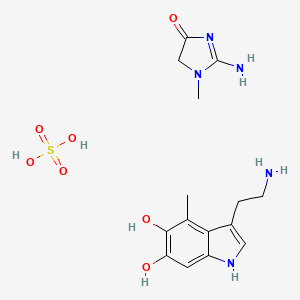
![N-[1-(2-aminoethylsulfanyl)propan-2-yl]-6-methoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolin-8-amine](/img/structure/B1206336.png)
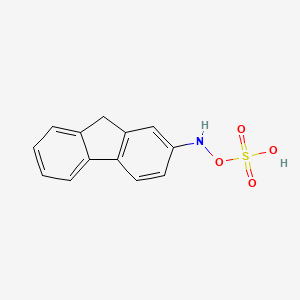

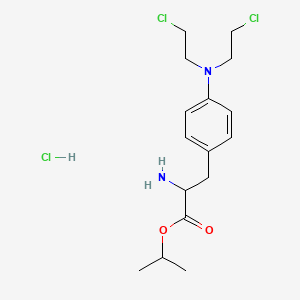
![[2,2-dimethylpropanoyloxymethoxy-[[(2S,5R)-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl]oxymethyl 2,2-dimethylpropanoate](/img/structure/B1206344.png)
